molecular formula C14H10ClN5O2S B15057238 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15057238
M. Wt: 347.8 g/mol
InChI Key: STAJIKPWRRJELH-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxylic acid derivative featuring a 4-chlorophenyl group at position 1 and a pyrimidin-2-ylthio methyl substituent at position 3. Its structure combines a triazole core with electron-withdrawing (chlorophenyl) and sulfur-containing (pyrimidinylthio) groups, which influence its physicochemical properties and biological activity. The carboxylic acid moiety contributes to polarity but may limit cell permeability due to high acidity .

Properties

Molecular Formula

C14H10ClN5O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H10ClN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22)

InChI Key

STAJIKPWRRJELH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrimidinylthio Group: The pyrimidinylthio group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference : Fluorine replaces chlorine on the phenyl ring.
  • Impact : Fluorine’s smaller size and higher electronegativity may enhance binding to hydrophobic pockets while reducing steric hindrance. However, chlorine’s bulkier size could improve van der Waals interactions in certain targets .
1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference : Methyl and chlorine substituents at positions 2 and 3 on the phenyl ring.
  • The chlorine’s position may alter binding specificity compared to the 4-chlorophenyl analogue .

Variations in the Triazole Substituents

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference : Trifluoromethyl (CF₃) replaces pyrimidinylthio.
  • Biological Activity : Demonstrates potent antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells) as part of a c-Met inhibitor scaffold. The CF₃ group’s strong electron-withdrawing effect enhances stability and target affinity .
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference : Pyridinyl replaces pyrimidinylthio.

Tautomerism and Stability Considerations

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Feature : Contains a formyl group at position 4.
  • Tautomerism : Exists in equilibrium between a linear carboxylic acid form and a cyclic hemiacetal tautomer (20% in solution). This dynamic behavior may influence reactivity and bioavailability compared to stable pyrimidinylthio derivatives .

Antitumor Activity

  • CF₃ Analogue : High activity against NCI-H522 cells (GP = 68.09%) due to c-Met inhibition. The pyrimidinylthio group’s sulfur atom may similarly engage in hydrophobic or π-π interactions with enzyme active sites .

Acidic vs. Amide Derivatives

  • Carboxylic Acids: Generally exhibit lower cell permeability and non-selective binding due to ionization at physiological pH. For example, 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid shows zwitterionic behavior, slightly improving activity .
  • Amide Derivatives: Superior activity in c-Met inhibitors (e.g., 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide) due to enhanced membrane penetration and target selectivity .

Structural and Activity Comparison Table

Compound Name Substituents (Position) Key Functional Groups Biological Activity (GP Value or IC₅₀) Notes
Target Compound 4-ClPh (1), pyrimidinylthio (5) -COOH, -S- N/A High acidity limits permeability
1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid 4-FPh (1) -F, -S- N/A Improved electronic profile
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-ClPh (1), CF₃ (5) -CF₃ 68.09% (NCI-H522) c-Met inhibitor scaffold
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Cl-4-MePh (1), pyridinyl (5) -N-, -COOH N/A Enhanced H-bonding

Biological Activity

1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure

The chemical formula of the compound is C14H10ClN5O2SC_{14}H_{10}ClN_5O_2S and it features a triazole ring, which is known for its diverse biological activities. The presence of the pyrimidine moiety further enhances its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through cycloaddition reactions. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in reducing reaction times and improving product yields .

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies indicated that certain derivatives showed IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • The mechanism of action often involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds with TS inhibitory activity can induce apoptosis in cancer cells .
CompoundCell LineIC50 (μM)Mechanism
1MCF-71.1TS inhibition
2HCT-1162.6TS inhibition
3HepG21.4TS inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens:

  • Some studies reported effective inhibition against Escherichia coli and Staphylococcus aureus, highlighting the potential for developing new antibacterial agents .
  • The minimal inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics, suggesting enhanced efficacy in treating bacterial infections.
PathogenMIC (μM)
E. coli0.046
S. aureus0.125

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole and pyrimidine rings can significantly influence biological activity:

  • Substituents on the phenyl ring at position 4 have been shown to enhance anticancer activity.
  • The presence of electron-donating groups on the pyrimidine moiety correlates with increased potency against microbial strains .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

  • Anticancer Efficacy : A study involving xenograft models demonstrated that administration of triazole derivatives resulted in reduced tumor size compared to untreated controls.
  • Antimicrobial Testing : Clinical isolates of resistant bacterial strains were subjected to treatment with synthesized derivatives, resulting in significant reductions in bacterial load.

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